molecular formula C16H14FN3OS B11259298 4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine

4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine

Cat. No.: B11259298
M. Wt: 315.4 g/mol
InChI Key: ALAFHDHLUWCYIT-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a thienopyrimidine core, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine is unique due to its specific combination of a fluorophenyl group, a thienopyrimidine core, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H14FN3OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C16H14FN3OS/c17-12-3-1-11(2-4-12)13-9-22-16-14(13)15(18-10-19-16)20-5-7-21-8-6-20/h1-4,9-10H,5-8H2

InChI Key

ALAFHDHLUWCYIT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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